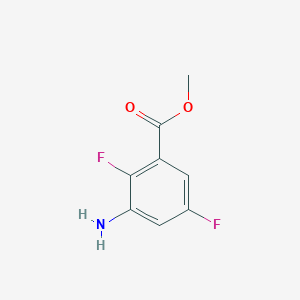

Methyl 3-amino-2,5-difluorobenzoate

Description

Significance of Fluorinated Benzoate (B1203000) Derivatives in Organic Synthesis

The introduction of fluorine atoms into organic molecules can have profound effects on their biological and chemical properties. Fluorinated benzoate derivatives are a class of compounds that have garnered considerable attention in organic synthesis, particularly in the fields of medicinal chemistry and materials science. The high electronegativity and small size of the fluorine atom can alter the electronic properties of the benzene (B151609) ring, influence the acidity of nearby functional groups, and enhance metabolic stability by blocking sites of oxidative metabolism.

The presence of fluorine can also modulate the lipophilicity of a molecule, which is a critical parameter for its pharmacokinetic profile. In the context of benzoate esters, fluorination can influence the reactivity of the ester group and the aromatic ring, opening up diverse avenues for further chemical transformations. These derivatives serve as key intermediates in the synthesis of a wide range of pharmaceuticals, agrochemicals, and functional materials. For instance, related compounds like sodium 3-amino-2,5-dichlorobenzoate have been investigated for their pesticidal properties. epa.gov

Overview of Aromatic Amino Ester Scaffolds in Advanced Chemical Applications

Aromatic amino esters are a privileged scaffold in the design of biologically active compounds and functional materials. The amino group provides a site for a variety of chemical modifications, such as acylation, alkylation, and the formation of heterocyclic rings. The ester functionality, on the other hand, can act as a directing group in organic reactions or be hydrolyzed to the corresponding carboxylic acid, providing another handle for molecular elaboration.

This dual functionality makes aromatic amino esters versatile building blocks in drug discovery. For example, the related compound methyl 3-amino-2-fluorobenzoate is a key intermediate in the synthesis of Dabrafenib, a kinase inhibitor used in cancer therapy. chemicalbook.com This highlights the importance of this class of compounds in the development of life-saving medicines. Furthermore, the interplay between the amino and ester groups on an aromatic ring can lead to the formation of intramolecular hydrogen bonds, which can influence the conformation and, consequently, the biological activity of the molecule.

Scope and Research Trajectories for Methyl 3-amino-2,5-difluorobenzoate

While specific, published research on this compound is limited, its structural similarity to other well-studied fluorinated aminobenzoates suggests several potential research trajectories. Its primary role is likely as a synthetic intermediate for more complex molecules.

Future research involving this compound is anticipated in the following areas:

Medicinal Chemistry: Given that its isomers are used in the synthesis of kinase inhibitors and other therapeutic agents, this compound is a prime candidate for the development of new drug candidates. patsnap.comgoogle.com Its unique fluorination pattern could lead to novel intellectual property and potentially improved pharmacological profiles.

Agrochemicals: The search for new herbicides and pesticides is a continuous effort. The structural motifs present in this compound are found in various agrochemicals, making it a valuable starting material for the synthesis and screening of new active ingredients.

Materials Science: Fluorinated aromatic compounds are known to possess unique optical and electronic properties. Research could explore the incorporation of this building block into polymers or other materials to modulate their properties for applications in electronics or optics.

The synthesis of this compound would likely follow established methodologies for the preparation of similar molecules, potentially involving the esterification of the corresponding carboxylic acid, which in turn could be synthesized through a multi-step process starting from a suitably substituted fluorinated aniline (B41778) or nitrobenzene (B124822) derivative.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-amino-2,5-difluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2NO2/c1-13-8(12)5-2-4(9)3-6(11)7(5)10/h2-3H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLDJUQONBUMMQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC(=C1)F)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of Methyl 3 Amino 2,5 Difluorobenzoate

Established Synthetic Pathways to Methyl 3-amino-2,5-difluorobenzoate

The synthesis of this compound typically relies on well-established organic chemistry transformations, starting from more readily available substituted benzene (B151609) precursors. These routes involve sequential reactions to introduce the required functional groups in the correct orientation.

Multi-Step Synthesis from Substituted Precursors

A common and logical approach to the synthesis of this compound involves the nitration of a difluorinated benzoic acid derivative, followed by reduction of the nitro group and subsequent esterification. A representative synthetic sequence is outlined below:

Nitration of 2,5-difluorobenzoic acid: The synthesis can commence with the regioselective nitration of 2,5-difluorobenzoic acid. The directing effects of the fluorine atoms and the carboxylic acid group guide the incoming nitro group to the 3-position. This electrophilic aromatic substitution is typically carried out using a mixture of nitric acid and sulfuric acid.

Reduction of the Nitro Group: The resulting 3-nitro-2,5-difluorobenzoic acid is then subjected to reduction to form the corresponding amino group. A variety of reducing agents can be employed for this transformation, with common choices including catalytic hydrogenation (e.g., using palladium on carbon, Pd/C, under a hydrogen atmosphere) or metal-acid combinations (e.g., tin or iron in the presence of hydrochloric acid).

Esterification: The final step is the esterification of the 3-amino-2,5-difluorobenzoic acid with methanol (B129727). This is typically achieved through acid-catalyzed esterification (Fischer esterification), where a strong acid catalyst such as sulfuric acid or thionyl chloride is used to promote the reaction. chemicalbook.com

An alternative starting point could be a suitably substituted aniline (B41778) or nitrobenzene (B124822), with the carboxylic acid or ester functionality being introduced at a different stage of the synthesis. The choice of route often depends on the commercial availability and cost of the starting materials.

Functional Group Interconversions for Amino and Ester Moieties

Functional group interconversion is a cornerstone of the synthesis of substituted aromatics like this compound.

The amino group is most commonly introduced via the reduction of a nitro group, as described above. This is a highly reliable and efficient transformation. Alternative, though less common for this specific target, methods could include the Hofmann or Curtius rearrangement of a corresponding amide or acyl azide, respectively.

The methyl ester is typically formed by the esterification of the corresponding carboxylic acid. chemicalbook.com Besides the Fischer esterification, other methods include reaction with diazomethane (B1218177) (for small-scale, high-yield synthesis, though hazardous) or by converting the carboxylic acid to an acid chloride followed by reaction with methanol. This two-step process via the acid chloride is often faster and can be performed under milder conditions than Fischer esterification.

Innovative and Sustainable Synthetic Approaches

In line with the growing emphasis on environmentally friendly chemical manufacturing, efforts are being directed towards developing more sustainable and efficient syntheses of important chemical intermediates.

Application of Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. For the synthesis of this compound, these principles can be applied in several ways:

Catalytic Reactions: The use of catalytic hydrogenation for the reduction of the nitro group is inherently greener than using stoichiometric metal-acid reducing agents, as it produces less inorganic waste.

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product.

Safer Solvents: Replacing hazardous solvents with greener alternatives (e.g., water, ethanol, or supercritical CO2) where possible can significantly reduce the environmental impact of the synthesis.

Biosynthesis: While not yet reported for this specific compound, the biosynthesis of aminobenzoic acids from renewable feedstocks like glucose via engineered microbial pathways, such as the shikimate pathway, represents a promising future direction for sustainable production. mdpi.com This approach could, in principle, be adapted for the production of fluorinated analogs.

Catalytic Strategies for Targeted Functionalization

Catalysis is key to achieving efficient and selective synthesis. In the context of preparing this compound and its derivatives, various catalytic strategies are employed:

Acid Catalysis: As mentioned, strong acids are used to catalyze the esterification process.

Transition-Metal Catalysis: Palladium on carbon is a widely used heterogeneous catalyst for nitro group reductions. Homogeneous catalysts can also be employed for a variety of transformations on the aromatic ring or its substituents. For instance, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) could be used to introduce the amino group or to further derivatize the molecule.

Derivatization and Analog Synthesis from the this compound Scaffold

This compound is a versatile scaffold for the synthesis of a wide range of more complex molecules and analogs. The presence of three distinct functional handles—the amino group, the ester, and the fluorinated aromatic ring—allows for selective chemical modifications.

The amino group is a nucleophilic site and can readily undergo a variety of reactions, including:

Acylation: Reaction with acid chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Alkylation: Introduction of alkyl groups, though this can be challenging to control for mono-alkylation.

Diazotization: Conversion to a diazonium salt, which can then be displaced by a wide range of nucleophiles (Sandmeyer reaction) to introduce groups such as halogens, cyano, or hydroxyl.

The ester group can be:

Hydrolyzed: Converted back to the carboxylic acid, which can then be coupled with amines to form amides (a common transformation in the synthesis of active pharmaceutical ingredients).

Reduced: Converted to a primary alcohol using reducing agents like lithium aluminum hydride.

The aromatic ring can potentially undergo further electrophilic aromatic substitution, although the existing substituents will deactivate the ring and direct incoming electrophiles to the remaining positions. The fluorine atoms can also be subject to nucleophilic aromatic substitution under certain conditions.

The diverse reactivity of this scaffold makes it an important starting material for generating libraries of compounds for drug discovery and materials science research. For example, it is a precursor in the synthesis of certain kinase inhibitors and other biologically active molecules. semanticscholar.org

The following table summarizes some potential derivatization reactions:

| Functional Group | Reagent(s) | Product Type |

| Amino | Acetyl chloride | Amide |

| Amino | Benzenesulfonyl chloride | Sulfonamide |

| Amino | Sodium nitrite (B80452), HCl, CuCN | Nitrile |

| Ester | Lithium hydroxide, water | Carboxylic acid |

| Ester | Lithium aluminum hydride | Alcohol |

Strategies for Modifying the Amino Group

The amino group in this compound is a key site for chemical modification, allowing for the introduction of various substituents and the formation of new chemical bonds. Common transformations of the amino group include acylation, alkylation, and diazotization followed by substitution.

Acylation: The amino group can readily react with acylating agents such as acid chlorides, anhydrides, or activated esters to form amides. For instance, the reaction of the related compound, methyl 3-amino-2-fluorobenzoate, with 2,6-difluorobenzenesulfonyl chloride in the presence of pyridine (B92270) as a base yields the corresponding sulfonamide. This suggests that this compound could undergo similar reactions to produce a variety of N-acyl and N-sulfonyl derivatives. The electron-withdrawing nature of the fluorine atoms may reduce the nucleophilicity of the amino group, potentially requiring slightly more forcing reaction conditions compared to non-fluorinated analogs.

Alkylation: Direct alkylation of the amino group with alkyl halides can be challenging due to the possibility of over-alkylation. Reductive amination, involving the reaction with an aldehyde or ketone in the presence of a reducing agent, provides a more controlled method for introducing alkyl groups.

Ester Functionalization and Transesterification Reactions

The methyl ester group of this compound can undergo several important transformations, primarily hydrolysis and transesterification.

Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 3-amino-2,5-difluorobenzoic acid, under either acidic or basic conditions. This transformation is fundamental as it provides access to a different set of derivatives through reactions of the carboxylic acid functionality.

Transesterification: The methyl ester can be converted to other esters by heating with a different alcohol in the presence of an acid or base catalyst. This reaction is an equilibrium process, and driving the reaction to completion often requires using a large excess of the new alcohol or removing the methanol as it is formed.

Aromatic Ring Functionalization and Substitution Reactions

The fluorine atoms and the existing substituents on the benzene ring of this compound direct the position of further electrophilic aromatic substitution reactions. The amino group is a strong activating group and is ortho-, para-directing, while the methyl ester is a deactivating group and is meta-directing. The fluorine atoms are deactivating but ortho-, para-directing. The interplay of these directing effects will determine the regioselectivity of substitution reactions.

Halogenation, Nitration, and Sulfonation: Due to the activating effect of the amino group, electrophilic substitution reactions such as halogenation (e.g., with Br₂ or Cl₂), nitration (with HNO₃/H₂SO₄), and sulfonation (with fuming H₂SO₄) are expected to occur primarily at the positions ortho and para to the amino group (positions 4 and 6). However, the steric hindrance from the adjacent fluorine atom at position 2 and the deactivating effect of the ester group will influence the reaction's feasibility and the distribution of products. For example, the nitration of methyl benzoate (B1203000), a related compound, yields primarily methyl 3-nitrobenzoate. aiinmr.com

Synthesis of Dimers and Oligomers Incorporating this compound Units

The bifunctional nature of this compound, possessing both an amino and an ester group, makes it a potential monomer for the synthesis of dimers and oligomers, particularly polyamides.

Amide Bond Formation for Dimerization and Oligomerization: The amino group of one molecule can react with the ester group of another to form an amide linkage. This reaction typically requires activation of the ester group or conversion of the ester to a more reactive carboxylic acid derivative. For instance, the corresponding 3-amino-2,5-difluorobenzoic acid can be coupled with another molecule of this compound using standard peptide coupling reagents to form a dimer.

Polycondensation: Under appropriate conditions, this compound or its corresponding carboxylic acid could undergo polycondensation to form polyamides. The polymerization would proceed through the formation of amide bonds between the amino group of one monomer and the activated carboxyl group of another. The properties of the resulting polymer, such as its thermal stability and solubility, would be influenced by the presence of the fluorine atoms on the aromatic ring. While there are reports on the synthesis of polyamides from other aminobenzoic acid derivatives, specific studies on the polymerization of this compound are not prevalent in the reviewed literature. For example, methyl 3,5-diaminobenzoate has been used to develop polyamide thin film composite membranes. kfupm.edu.sa This suggests that difunctional aminobenzoate esters are viable monomers for polymerization.

Reactivity and Reaction Mechanism Studies of Methyl 3 Amino 2,5 Difluorobenzoate

Mechanistic Investigations of Electrophilic Aromatic Substitution on Methyl 3-amino-2,5-difluorobenzoate

Detailed mechanistic studies specifically investigating the electrophilic aromatic substitution of this compound are not extensively available in the public domain. However, the outcome of such reactions can be predicted based on the directing effects of the existing substituents. The amino group at the C3 position strongly activates the ortho (C2 and C4) and para (C6) positions towards electrophilic attack. The fluorine atom at C2 and the methyl carboxylate group at C1 are electron-withdrawing and deactivating, while the fluorine at C5 also deactivates the ring.

Considering these competing effects, electrophilic substitution is most likely to occur at the C4 or C6 positions, which are activated by the amino group and less sterically hindered compared to the C2 position. The precise regioselectivity would depend on the specific electrophile and reaction conditions. For instance, in nitration or halogenation reactions, a mixture of 4- and 6-substituted products might be expected.

Nucleophilic Reactivity and Displacement Pathways

The primary site of nucleophilic reactivity on this compound is the amino group. The lone pair of electrons on the nitrogen atom makes it a potent nucleophile. This reactivity is demonstrated in its reaction with sulfonyl chlorides. For instance, in the synthesis of pyrazole (B372694) [3,4-b] pyridine (B92270) RAF inhibitors, this compound is reacted with propylsulfonyl chloride. google.com In this reaction, the amino group attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a sulfonamide linkage. This is a standard reaction of primary amines and highlights the nucleophilic character of the amino group in this molecule.

While nucleophilic aromatic substitution on the benzene (B151609) ring is generally difficult, the presence of the electron-withdrawing fluorine and carboxylate groups could potentially facilitate such reactions under harsh conditions, particularly at the positions activated by these groups. However, specific examples of nucleophilic displacement of the fluorine atoms on this compound are not readily found in the literature.

Reductive and Oxidative Transformations of the this compound Core

The synthesis of this compound itself involves a reductive transformation. It is prepared from its nitro precursor, methyl 2,5-difluoro-3-nitrobenzoate, through the reduction of the nitro group. google.com This reduction is a common and well-established method for the synthesis of anilines.

Further reductive or oxidative transformations of the this compound core are not widely reported. The amino group is susceptible to oxidation, which could lead to the formation of various products, including nitroso, nitro, or azoxy compounds, depending on the oxidizing agent and reaction conditions. However, specific studies detailing the oxidation of this compound are not available. The aromatic ring itself is generally resistant to reduction under standard conditions due to its aromatic stability.

Role of Fluorine Substituents in Directing Reactivity and Selectivity

The two fluorine atoms on the benzene ring play a crucial role in modulating the reactivity and selectivity of this compound. Fluorine is the most electronegative element and exerts a strong electron-withdrawing inductive effect (-I effect). This effect deactivates the aromatic ring towards electrophilic substitution, making the reactions slower compared to unsubstituted aniline (B41778).

However, fluorine can also donate electron density through a positive mesomeric effect (+M effect) due to its lone pairs. In the context of electrophilic aromatic substitution, this +M effect, although weaker than the -I effect, directs incoming electrophiles to the ortho and para positions relative to the fluorine atom. In this compound, the fluorine at C2 would direct towards C1 and C3, while the fluorine at C5 would direct towards C4 and C6.

In nucleophilic aromatic substitution, the electron-withdrawing nature of the fluorine atoms would, in principle, make the ring more susceptible to attack. However, the strong electron-donating amino group counteracts this effect.

Advanced Spectroscopic and Structural Elucidation of Methyl 3 Amino 2,5 Difluorobenzoate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For methyl 3-amino-2,5-difluorobenzoate, both ¹H and ¹³C NMR provide valuable information about the chemical environment of the hydrogen and carbon atoms, respectively.

In the ¹H NMR spectrum, distinct signals are expected for the aromatic protons, the amine (NH₂) protons, and the methyl (CH₃) protons of the ester group. The chemical shifts (δ) of the aromatic protons are influenced by the electron-withdrawing effects of the fluorine and ester groups, and the electron-donating effect of the amino group. The coupling between adjacent protons and with the fluorine atoms (H-F coupling) results in complex splitting patterns, which can be analyzed to confirm the substitution pattern on the benzene (B151609) ring.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon of the ester group typically appears significantly downfield. The aromatic carbons show distinct chemical shifts influenced by the attached fluorine, amino, and ester groups. Carbon-fluorine coupling is also a key feature in the ¹³C NMR spectrum, providing further confirmation of the structure.

Table 1: Predicted NMR Data for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.5 - 7.5 | 110 - 160 |

| Amino NH₂ | 3.5 - 4.5 (broad) | N/A |

| Methyl CH₃ | ~3.9 | ~52 |

| Carbonyl C=O | N/A | ~165 |

Note: These are approximate values and can vary based on the solvent and experimental conditions.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Characterization

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its various bonds.

Key expected IR absorption bands include:

N-H stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine group.

C=O stretching: A strong absorption band around 1700-1730 cm⁻¹ characteristic of the ester carbonyl group.

C-F stretching: Strong absorptions in the 1100-1300 cm⁻¹ region due to the carbon-fluorine bonds.

C-N stretching: Typically observed in the 1250-1350 cm⁻¹ range.

Aromatic C=C stretching: Bands in the 1450-1600 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the molecule. The presence of the benzene ring with its amino and ester substituents gives rise to characteristic absorption bands in the UV region. The position and intensity of these bands are sensitive to the solvent polarity and the electronic nature of the substituents.

Mass Spectrometry for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound (C₈H₇F₂NO₂), the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (187.14 g/mol ). chemscene.com

Electron impact (EI) ionization often leads to characteristic fragmentation of the molecule. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃) or the entire ester group (-COOCH₃). libretexts.orgmiamioh.edu The presence of the amino and fluoro substituents will also influence the fragmentation pattern, potentially leading to the loss of small molecules like HCN or HF. nih.gov Analysis of these fragments helps to piece together the structure of the original molecule.

Table 2: Potential Mass Spectrometry Fragments for this compound

| Fragment | m/z | Possible Neutral Loss |

| [M]⁺ | 187 | - |

| [M - OCH₃]⁺ | 156 | CH₃O• |

| [M - COOCH₃]⁺ | 128 | •COOCH₃ |

Note: The observed fragmentation pattern can be complex and may include rearrangements.

X-ray Crystallographic Analysis of this compound and Its Related Compounds

In related aminofluorobenzoate structures, the benzene ring is typically planar. nih.gov The substituents, including the amino and ester groups, will have specific orientations relative to the ring. The bond lengths and angles will be influenced by the electronic effects of the substituents. For instance, the C-F bonds are expected to be short and strong, while the C-N and C-C bonds within the aromatic ring will have lengths indicative of their aromatic character.

In the solid state, molecules of this compound are expected to be held together by a network of intermolecular interactions. The primary amine group is a hydrogen bond donor, while the carbonyl oxygen of the ester group and the fluorine atoms can act as hydrogen bond acceptors. This can lead to the formation of hydrogen-bonded chains or more complex networks. nih.govresearchgate.net

Polymorphism refers to the ability of a compound to exist in more than one crystalline form. mdpi.com Different polymorphs of the same compound can have different physical properties. The specific arrangement of molecules in the crystal lattice of this compound could potentially lead to different polymorphic forms, each with its unique set of intermolecular interactions and packing motifs. The study of polymorphism is important as it can affect properties such as solubility and stability.

Computational Chemistry and Theoretical Modeling of Methyl 3 Amino 2,5 Difluorobenzoate

Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis

Quantum chemical calculations are at the heart of modern computational chemistry. For Methyl 3-amino-2,5-difluorobenzoate, these calculations can determine the optimal three-dimensional arrangement of its atoms and the distribution of electrons within the molecule.

Table 1: Computed Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₇F₂NO₂ | |

| Molecular Weight | 187.14 g/mol | |

| Topological Polar Surface Area (TPSA) | 52.32 Ų | |

| LogP | 1.3336 | |

| Hydrogen Bond Acceptors | 3 | |

| Hydrogen Bond Donors | 1 |

This table presents basic computed properties and does not represent the output of extensive quantum chemical calculations.

Density Functional Theory (DFT) Studies on Reactivity and Spectroscopic Predictions

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it suitable for studying molecules of this size. DFT calculations can be employed to predict various spectroscopic properties, such as infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. These theoretical spectra can be compared with experimental data to confirm the molecular structure.

Furthermore, DFT can be used to calculate reactivity descriptors like electronegativity, chemical hardness, and the electrophilicity index. These parameters help in understanding how this compound might interact with other chemical species. For example, studies on similar molecules have used DFT to determine bond lengths and angles, providing a detailed picture of the molecular geometry.

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

While quantum chemical calculations often consider a molecule in isolation, Molecular Dynamics (MD) simulations can model the behavior of this compound in a more realistic environment, such as in a solvent. MD simulations track the movements of atoms over time, providing a dynamic picture of the molecule's conformational flexibility.

These simulations can reveal the preferred shapes (conformations) of the molecule and how these might change in different solvents. Understanding the solvation effects is crucial as it can significantly influence the compound's properties and reactivity. For instance, the presence of an amino group suggests that hydrogen bonding with protic solvents could play a significant role in its conformational preferences.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the biological activity or physical properties of chemical compounds based on their molecular structures.

Should this compound be part of a series of compounds being evaluated for a specific biological target, a QSAR study could identify the key structural features that contribute to its activity. This often involves calculating a variety of molecular descriptors, which are numerical representations of the molecule's chemical information. These descriptors can then be correlated with the observed activity. Similarly, QSPR models could be developed to predict physical properties like boiling point or solubility based on the molecular structure.

Applications of Methyl 3 Amino 2,5 Difluorobenzoate in Applied Chemical Research

Contributions to Medicinal Chemistry and Drug Discovery

The true value of Methyl 3-amino-2,5-difluorobenzoate likely lies in its utility as a versatile building block for creating more complex and biologically active molecules. The presence of three key functional groups—an amine, an ester, and a difluorinated benzene (B151609) ring—provides multiple points for chemical modification. The fluorine atoms, in particular, are known to enhance crucial drug-like properties such as metabolic stability and binding affinity.

Intermediate in the Synthesis of Pharmaceutical Agents

Although specific examples of marketed drugs synthesized directly from this compound are not found in public literature, its isomers are well-established as key intermediates. For instance, related aminobenzoates serve as precursors in the synthesis of kinase inhibitors, which are a cornerstone of modern cancer therapy. ed.ac.uk The general synthetic utility of this class of compounds is also noted in the preparation of anti-inflammatory and analgesic agents. google.com The synthesis process often involves leveraging the amino group for amide bond formation or the ester for further chemical transformations. chemicalbook.com The difluoro-substitution pattern is particularly valuable for improving metabolic stability against oxidative degradation, a common challenge in drug development.

Exploration as a Lead Compound for Bioactive Molecules

A lead compound is a chemical starting point for drug design and development. While this compound itself has not been identified as a lead compound in the reviewed literature, its isomers have been investigated for various biological activities. For example, the isomer Methyl 3-amino-2,6-difluorobenzoate has been explored for potential anticancer and antimicrobial applications. This suggests that a screening campaign could potentially identify this compound as a hit or lead for a specific biological target, but such research is not currently published.

Mechanism-Based Studies of Biological Target Interactions

Detailed mechanistic studies for this compound are not available in the scientific literature.

Enzyme Inhibition and Modulation

There are no specific enzyme inhibition or modulation data published for this compound. However, the broader class of aminobenzoic acid derivatives has been explored as enzyme inhibitors. For example, kinase inhibitors often feature an aniline (B41778) or related scaffold to interact with the hinge region of the enzyme's ATP-binding pocket. ed.ac.uk While plausible that this compound could be used to synthesize such inhibitors, no direct evidence or kinetic data (e.g., IC₅₀ or Kᵢ values) for its interaction with any specific enzyme has been reported.

Receptor Binding and Activation/Inhibition Profiles

No studies detailing the receptor binding profile, or its activity as a receptor agonist or antagonist, were found for this compound. The amino group could potentially interact with receptor sites via hydrogen bonding, but this has not been experimentally verified in published research.

Development of Antiviral Agents

A review of the literature did not yield any studies linking this compound to the synthesis or development of antiviral agents. While the field of antiviral research is extensive and employs a vast range of chemical scaffolds, this specific compound has not been reported as an intermediate or a bioactive agent against any virus.

Applications in Materials Science

The unique electronic and structural properties of fluorinated organic compounds also make them attractive for applications in materials science.

Building Block for Organic Semiconductor Development

Organic semiconductors are a class of materials that have shown great promise for applications in flexible electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) cells. The performance of these devices is highly dependent on the molecular structure and packing of the organic semiconductor materials.

While direct research on the use of this compound in organic semiconductors is not widely reported, its aromatic and fluorinated nature makes it a potential building block for the synthesis of novel organic semiconductor materials. The introduction of fluorine atoms can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of organic materials, which can improve their stability and charge-transport properties.

Precursor in the Synthesis of Advanced Polymeric Materials

High-performance polymers with enhanced thermal stability, chemical resistance, and specific optical or electronic properties are in high demand for various technological applications. The incorporation of fluorine atoms into polymer backbones is a well-established strategy to impart these desirable properties.

This compound can serve as a monomer or a precursor to monomers for the synthesis of advanced polymeric materials. The amino and ester functionalities allow for its incorporation into various polymer architectures, such as polyamides, polyimides, and polyesters. The presence of the difluorinated benzene ring can enhance the thermal stability and modify the solubility and processing characteristics of the resulting polymers.

Integration into Liquid Crystalline Systems for Optoelectronic Applications

The unique molecular architecture of this compound, characterized by its rigid aromatic core and polar amino and ester functional groups, makes it a compelling candidate for incorporation into liquid crystalline systems. The fluorine substituents play a crucial role in modulating the molecule's electronic properties and intermolecular interactions, which are key determinants of liquid crystal behavior.

Research in this area focuses on synthesizing novel liquid crystal molecules where this compound serves as a core structural motif. The introduction of this moiety can influence the mesophase stability, transition temperatures, and electro-optical properties of the resulting materials. For instance, the strategic placement of fluorine atoms can lead to materials with low viscosity and high birefringence, desirable properties for applications in displays and other optoelectronic devices.

Design of Functional Materials with Tailored Electronic Properties

The electronic characteristics of this compound, arising from the interplay between the electron-donating amino group and the electron-withdrawing fluorine atoms and methyl ester group, are central to its use in designing functional materials. These properties allow for the fine-tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of larger molecular systems.

Scientists are exploring the incorporation of this compound into organic semiconductors, photovoltaics, and light-emitting diodes (OLEDs). The tailored electronic properties of this compound can contribute to enhanced charge transport, improved device efficiency, and greater stability in these applications.

Role in Catalysis and Nanomaterials Synthesis

The utility of this compound extends into the realms of catalysis and the burgeoning field of nanotechnology.

As a Ligand or Precursor in Catalytic Systems

The presence of both an amino group and a carboxylate function allows this compound to act as a versatile ligand for various metal centers. The amino group can coordinate to a metal, while the ester can be hydrolyzed to a carboxylic acid to provide an additional binding site. The fluorine atoms can influence the electron density at the metal center, thereby modulating the catalytic activity and selectivity of the resulting complex. These catalytic systems are being investigated for a range of organic transformations.

Integration into Novel Nanomaterials Structures

In the field of nanomaterials, this compound is being explored as a precursor for the synthesis of functionalized nanoparticles and as a component in the formation of self-assembled monolayers on various substrates. The specific interactions of the amino and ester groups, combined with the influence of the fluorine atoms, can direct the assembly of intricate nanostructures with potential applications in sensing, electronics, and drug delivery.

Biochemical Tool for Investigating Biological Macromolecules

The structural features of this compound also make it a valuable tool for probing the complex world of biological macromolecules.

Future Perspectives and Emerging Research Avenues for Methyl 3 Amino 2,5 Difluorobenzoate

Advancements in Asymmetric Synthesis and Stereocontrol

The creation of chiral molecules with precise three-dimensional arrangements is critical in drug discovery, as different stereoisomers of a compound can exhibit vastly different biological activities. For derivatives of Methyl 3-amino-2,5-difluorobenzoate, achieving stereocontrol is a key frontier. Future research will likely focus on adapting established asymmetric synthesis methodologies to this specific scaffold.

One promising approach involves the use of chiral transition-metal complexes. For instance, methods utilizing chiral Ni(II) complexes have proven effective for the stereoselective synthesis of various non-canonical amino acids, including fluorinated aromatic amino acids. beilstein-journals.orgnih.gov This strategy could be adapted to alkylate the aniline (B41778) nitrogen or other positions of the benzoate (B1203000) ring with high diastereomeric and enantiomeric excess. beilstein-journals.orgnih.gov By employing a chiral Ni(II) complex of a Schiff base derived from this compound, it would be possible to synthesize a variety of tailor-made, enantiomerically pure derivatives. beilstein-journals.org

Another avenue involves biocatalysis, using enzymes like lipases for enantioselective transformations, such as the resolution of racemic mixtures or the asymmetric acylation of the amino group. scispace.com The development of efficient synthetic routes for fluorine-containing piperidine (B6355638) γ-amino acid derivatives has demonstrated that the stereochemistry of the final products can be predetermined by the configuration of the starting chiral lactam. jyu.fi Similar strategies, starting from or incorporating the this compound moiety, could yield complex chiral structures with predetermined stereocenters.

Integration with High-Throughput Screening and Combinatorial Chemistry

The discovery of new bioactive compounds is increasingly driven by the synthesis and screening of large chemical libraries. This compound is an ideal starting point for constructing such libraries due to its multiple functional handles.

Dynamic combinatorial chemistry (DCC) is a powerful tool for identifying lead compounds by allowing molecules in a library to interconvert and adapt to a biological target. nih.gov Libraries based on the this compound core could be generated through reversible reactions, such as the formation of acylhydrazones or imines, and screened against therapeutic targets like α-glucosidase. nih.gov This approach facilitates the spontaneous amplification and identification of the most potent binders from a complex mixture.

Furthermore, the principles of fragment-based drug design (FBDD) can be combined with combinatorial synthesis. nih.gov The this compound scaffold can serve as a core fragment, which can then be elaborated by attaching other molecular fragments through combinatorial methods. The resulting libraries, containing potentially millions of compounds, can be screened using ultra-high-throughput methods, such as fiber-optic array scanning technology (FAST), which can screen millions of compounds per minute. nih.gov This integration allows for the rapid exploration of vast chemical space to discover novel ligands for various G-protein coupled receptors and other biological targets. nih.gov

Exploring Novel Bio-conjugation Strategies

Bio-conjugation, the process of linking a molecule to a biomolecule like a protein or antibody, is crucial for developing targeted therapies, diagnostic agents, and research tools. The unique properties imparted by fluorine atoms—such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity—make fluorinated compounds like this compound attractive for these applications. nih.govnih.gov

Future research will likely explore using this compound as a linker or a payload in antibody-drug conjugates (ADCs). The amino group provides a convenient handle for attachment to a linker, while the difluorinated phenyl ring can enhance the pharmacological properties of the attached cytotoxic agent.

Moreover, the fluorine atoms themselves can serve as valuable probes in biophysical studies. ¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) is a powerful technique for studying drug-protein interactions, and incorporating a ¹⁹F-containing moiety like this compound into a ligand allows for sensitive monitoring of its binding environment. This compound could also be a precursor for synthesizing novel fluorinated fluorophores, where the fluorine atoms help to tune the photophysical properties and improve the performance of these molecules as contrast agents in bio-imaging. nih.gov

Machine Learning and Artificial Intelligence-Driven Design of Derivatives

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. nih.govyoutube.com These technologies can be powerfully applied to the this compound scaffold to design novel derivatives with optimized properties.

The predictive power of AI also extends to ADME (Absorption, Distribution, Metabolism, and Excretion) properties, allowing for the early-stage filtering of compounds that are likely to fail in later development stages. nih.gov This in silico optimization reduces the time and cost associated with synthesizing and testing new compounds. youtube.com

| AI Application in Derivative Design | Description | Potential Impact on this compound Research |

| Generative Modeling | Algorithms create novel molecular structures with desired properties. | Design of new derivatives with enhanced biological activity and optimized ADME profiles. mewburn.combiorxiv.org |

| Target Identification | AI analyzes biological data to identify and validate new drug targets. | Identification of new therapeutic areas where derivatives of this compound could be effective. mewburn.com |

| Predictive Analytics | Machine learning models predict the physicochemical and biological properties of virtual compounds. | Prioritization of synthetic efforts on derivatives with the highest probability of success. nih.govnih.gov |

Expanded Utility in Sustainable Chemistry Initiatives

The principles of green chemistry are becoming increasingly important in chemical synthesis, aiming to reduce waste, minimize energy consumption, and use renewable resources. Future research on this compound and its derivatives will undoubtedly be influenced by these initiatives.

The development of more sustainable synthetic protocols for fluorinated anilines is an active area of research. google.com This includes the use of visible-light organophotocatalytic systems, which allow for fluoroalkylation reactions under mild, transition-metal-free conditions. nih.govacs.org Applying such methods to the synthesis or derivatization of this compound could significantly reduce the environmental impact. For example, photoinduced methods can facilitate the difluoroalkylation of anilines using organic photocatalysts like Eosin Y, avoiding the need for heavy metal catalysts. acs.org

Other green chemistry approaches include replacing hazardous reagents with safer alternatives. For instance, the use of SF₆-derived reagents as a greener option for deoxyfluorination has been explored. acs.org Research into flow chemistry processes for the synthesis of this compound could also lead to improved efficiency, safety, and scalability, further aligning its production with sustainable chemistry goals.

Q & A

Basic: What are the recommended synthetic routes for Methyl 3-amino-2,5-difluorobenzoate?

Methodological Answer:

The compound can be synthesized via two primary routes:

Esterification of 3-amino-2,5-difluorobenzoic acid using methanol in the presence of an acid catalyst (e.g., H₂SO₄) under reflux.

Coupling reactions employing coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI, which activate the carboxylic acid for ester formation.

Key Considerations:

- Protect the amino group during synthesis to prevent undesired side reactions (e.g., acetylation with acetic anhydride).

- Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the ester .

Basic: Which analytical techniques are optimal for characterizing this compound?

Methodological Answer:

Use a combination of:

- NMR Spectroscopy : ¹H and ¹⁹F NMR to confirm substitution patterns (e.g., fluorine integration at positions 2 and 5).

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H]⁺ at m/z 188.1).

- HPLC : Purity assessment using a C18 column with UV detection at 254 nm.

Example Data (from analogous compounds):

| Property | Value (From Methyl 2-amino-4,5-difluorobenzoate) |

|---|---|

| Molecular Weight | 187.14 g/mol |

| Density | 1.4±0.1 g/cm³ |

| Boiling Point | 274.1±40.0 °C |

Basic: How does the compound’s stability vary under different storage conditions?

Methodological Answer:

- Light Sensitivity : Store in amber vials to prevent photodegradation of the aromatic amine.

- Moisture Sensitivity : Keep in a desiccator (≤20% RH) to avoid hydrolysis of the ester group.

- Temperature : Stable at 2–8°C for long-term storage; avoid repeated freeze-thaw cycles .

Advanced: How do the fluorine and amino substituents influence its reactivity in nucleophilic substitution?

Methodological Answer:

- Fluorine’s Electron-Withdrawing Effect : Activates the aromatic ring for electrophilic substitution but deactivates adjacent positions.

- Amino Group’s Directing Effect : The -NH₂ group acts as a strong ortho/para director, competing with fluorine’s meta directing tendency.

Experimental Design:

- Perform kinetic studies using labeled substrates (e.g., ¹⁹F NMR tracking) to map regioselectivity.

- Compare reaction rates with analogs lacking fluorine or amino groups (e.g., methyl benzoate derivatives) .

Advanced: How can structure-activity relationship (SAR) studies optimize its bioactivity?

Methodological Answer:

- Modify Substituents : Replace fluorine with Cl or Br to assess halogen effects on target binding (e.g., enzyme inhibition).

- Amino Group Derivatization : Introduce acyl or sulfonyl groups to alter pharmacokinetic properties.

Case Study:

Methyl 4-ethoxy-2,6-difluorobenzoate (analog) showed reduced bioactivity compared to ethoxy-free derivatives, highlighting steric effects .

Advanced: How to resolve contradictions in reported bioactivity data?

Methodological Answer:

- Purity Verification : Confirm compound purity via HPLC and elemental analysis.

- Assay Conditions : Standardize cell-based assays (e.g., fixed pH, temperature) to minimize variability.

- Stereochemical Analysis : Check for racemization or unintended byproducts using chiral HPLC .

Advanced: What strategies optimize reaction conditions for gram-scale synthesis?

Methodological Answer:

- Solvent Selection : Use toluene or DMF for high-temperature reactions to improve yield.

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate esterification.

- Process Monitoring : Employ in-situ IR spectroscopy to track reaction progress and minimize side products .

Advanced: How does this compound compare to structurally similar esters in reactivity?

Comparative Analysis:

Basic: What solvents are suitable for recrystallization?

Methodological Answer:

- Polar Solvents : Ethanol/water mixtures (70:30) yield high-purity crystals.

- Non-Polar Solvents : Use hexane for fractional crystallization to remove hydrophobic impurities .

Advanced: What mechanistic insights explain its catalytic behavior in cross-coupling reactions?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.